1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a carboxamide group and a phenyl ring that is further substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzyl chloride and piperidine-4-carboxamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3-bromo-4-fluorobenzyl chloride is added to a solution of piperidine-4-carboxamide in DMF, followed by the addition of potassium carbonate. The mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar substituents on the phenyl ring.
3-Bromo-4-fluoroanisole: Another compound with similar substituents but with a methoxy group instead of the piperidine and carboxamide groups.
1-(3-Bromo-4-fluorophenyl)-4-(methyl-d3)piperazine: A compound with a similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both the piperidine ring and the carboxamide group, which can impart specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O/c14-11-7-9(1-2-12(11)15)8-17-5-3-10(4-6-17)13(16)18/h1-2,7,10H,3-6,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWHNWKHFHBGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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